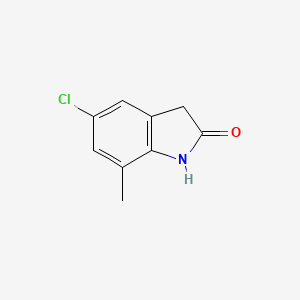![molecular formula C19H10ClF3N2S B3034940 2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 252060-03-0](/img/structure/B3034940.png)
2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
Descripción general
Descripción
2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile (2C6TN) is a synthetic compound that has become increasingly popular for use in scientific research due to its unique properties and potential applications. This compound is a derivative of nicotinonitrile and has a wide range of biochemical and physiological effects, making it an ideal candidate for laboratory experiments and research studies.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study by (Guna, Bhadani, Purohit, & Purohit, 2015) synthesized derivatives of nicotinonitrile, including compounds similar to your compound of interest, and tested their antimicrobial activity against various bacteria and fungi. The structure of the products was confirmed using various spectral and analytical methods.
Antimicrobial Agents for the Plastic Industry
- Research conducted by (Zaiton, Assem, Arafa, Momen, & Said, 2018) involved the synthesis of new biocidal compounds using a similar process. These compounds were used to enhance the antimicrobial properties of plastics like LDPE, HDPE, and polystyrene.
Nitrile Sulphides in Cycloaddition Reactions
- A 1981 study by (Damas, Gould, Harding, Paton, Ross, & Crosby) demonstrated the use of nitrile sulphides in 1,3-dipolar cycloaddition to various carbonyl groups, leading to the synthesis of 1,3,4-oxathiazoles, a process relevant to the synthesis of compounds like your compound of interest.
Anti-Inflammatory Applications
- A paper by (Karande & Rathi, 2017) explored the synthesis of derivatives similar to your compound and their potential as anti-inflammatory agents. These compounds were tested using the carrageenan-induced paw edema test in rats.
Cytotoxicity Assays and Molecular Structure Optimization
- The synthesis and characterization of thiophene-containing compounds, including one similar to your compound, were reported by (Mabkhot, Aldawsari, Al-showiman, Barakat, Soliman, Choudhary, Yousuf, Ben Hadda, & Mubarak, 2016). These compounds were evaluated for their cytotoxic effects against various cell lines.
High Refractive Index Materials
- A study by (Tapaswi, Choi, Jeong, Ando, & Ha, 2015) synthesized transparent polyimides using thiophenyl-substituted benzidines, a category under which your compound falls. These materials exhibited high refractive indices and small birefringences, making them suitable for optical applications.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-15-5-7-16(8-6-15)26-18-13(11-24)4-9-17(25-18)12-2-1-3-14(10-12)19(21,22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLDLCLARPAILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



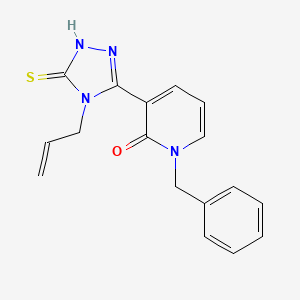
![1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B3034858.png)
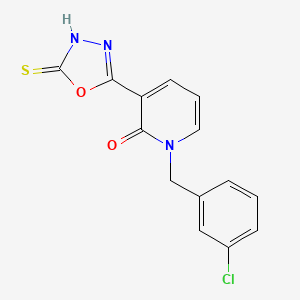
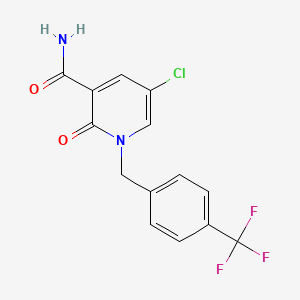
![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)
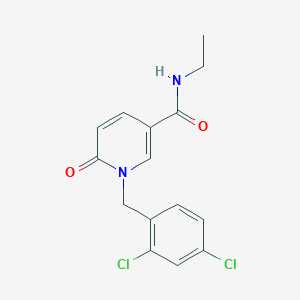
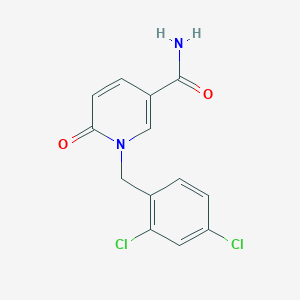
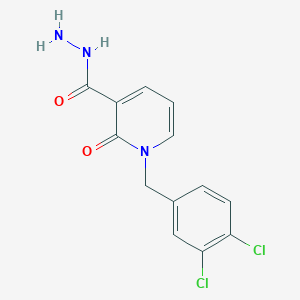
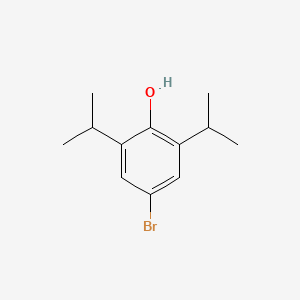
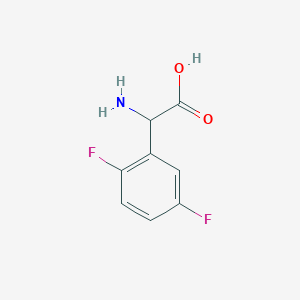
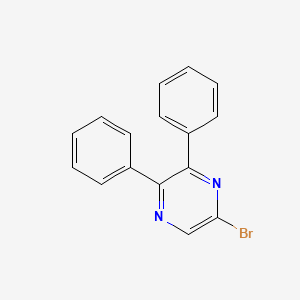
![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

